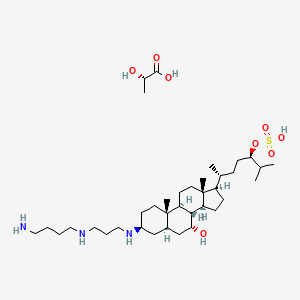

Squalamine lactate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du lactate de squalamine implique plusieurs étapes à partir de l'acide 3-bêta-hydroxy-5-cholénique. Le processus comprend des réactions de protection, de réduction, d'oxydation et d'estérification. Les étapes clés comprennent :

- Protection de l'acide 3-bêta-hydroxy-5-cholénique avec du 2,3-dihydropyran en présence de p-toluènesulfonate de pyridinium pour former un dérivé bis-tétrahydropyrannyle.

- Réduction du groupe ester tétrahydropyrannyle avec de l'hydrure de lithium et d'aluminium pour obtenir un alcool, suivi d'une oxydation en aldéhyde dans des conditions de Swern.

- Addition de bromure d'isopropylmagnésium à l'aldéhyde pour produire un alcool secondaire, qui est ensuite silylé et déprotégé pour former un alcool.

- Estérification, oxydation allylique, réduction de Birch et autres étapes de réduction pour former divers intermédiaires.

- Les étapes finales comprennent la réduction du nitrile, la protection de la triamine, l'acétylation, l'hydrogénolyse et le traitement avec du trioxyde de soufre pour obtenir le composé final .

Méthodes de production industrielle : La production industrielle du lactate de squalamine suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de catalyseurs efficaces, de conditions réactionnelles optimisées et de techniques de purification évolutives pour assurer un rendement élevé et une pureté élevée.

Types de réactions :

Oxydation : Le lactate de squalamine subit des réactions d'oxydation, en particulier dans la formation d'intermédiaires clés au cours de sa synthèse.

Réduction : Plusieurs étapes de réduction sont impliquées dans sa synthèse, notamment la réduction de Birch et la réduction avec de l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile sont utilisées, telles que le déplacement de groupes esters tosylates avec de l'iodure de sodium.

Réactifs et conditions courants :

Agents oxydants : Hexacarbonyle de chrome, hydroperoxyde de t-butyle.

Agents réducteurs : Hydrure de lithium et d'aluminium, K-Selectride, sodium dans l'ammoniac liquide.

Groupes protecteurs : Tétrahydropyrannyle, chlorure de t-butyldiméthylsilyle.

Catalyseurs : P-toluènesulfonate de pyridinium, trioxyde de soufre.

Principaux produits : Les principaux produits formés lors de la synthèse du lactate de squalamine comprennent divers intermédiaires protégés et déprotégés, des alcools secondaires et le composé aminostérol final.

4. Applications de la recherche scientifique

Le lactate de squalamine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et des réactions des aminostérols.

Industrie : Applications potentielles dans le développement de revêtements et de traitements antimicrobiens pour les dispositifs et les surfaces médicaux.

5. Mécanisme d'action

Le lactate de squalamine exerce ses effets en interagissant avec les voies de signalisation cellulaire. Il bloque l'action du facteur de croissance endothélial vasculaire (VEGF) et l'expression des intégrines, inhibant ainsi l'angiogenèse. Cela est réalisé grâce à sa liaison à la calmoduline, ce qui perturbe la cascade de signalisation commune au VEGF et à d'autres facteurs de croissance .

Composés similaires :

Squalamine : Le composé parent du lactate de squalamine, également un aminostérol aux propriétés antimicrobiennes et antiangiogéniques similaires.

Autres aminostérols : Des composés tels que la trodusquemine et les céragénines, qui partagent des similitudes structurales et des activités biologiques.

Unicité : Le lactate de squalamine est unique en raison de sa forme lactate spécifique, qui améliore sa solubilité et sa biodisponibilité. Sa large activité antimicrobienne et son potentiel d'inhibition de l'angiogenèse en font un candidat prometteur pour diverses applications thérapeutiques .

Applications De Recherche Scientifique

Squalamine lactate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying aminosterol synthesis and reactions.

Industry: Potential applications in developing antimicrobial coatings and treatments for medical devices and surfaces.

Mécanisme D'action

Squalamine lactate exerts its effects by interacting with cellular signaling pathways. It blocks the action of vascular endothelial growth factor (VEGF) and integrin expression, thereby inhibiting angiogenesis. This is achieved through its binding to calmodulin, which disrupts the signaling cascade common to VEGF and other growth factors .

Comparaison Avec Des Composés Similaires

Squalamine: The parent compound of squalamine lactate, also an aminosterol with similar antimicrobial and antiangiogenic properties.

Other Aminosterols: Compounds such as trodusquemine and ceragenins, which share structural similarities and biological activities.

Uniqueness: this compound is unique due to its specific lactate form, which enhances its solubility and bioavailability. Its broad-spectrum antimicrobial activity and potential to inhibit angiogenesis make it a promising candidate for various therapeutic applications .

Activité Biologique

Squalamine lactate, a novel aminosterol derived from the dogfish shark (Squalus acanthias), has emerged as a significant compound in the fields of oncology and ophthalmology due to its antiangiogenic and antitumor properties. This article delves into the biological activity of this compound, discussing its mechanisms, clinical applications, and research findings across various studies.

Squalamine exerts its biological effects primarily through the inhibition of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and metastasis. The mechanisms through which squalamine operates include:

- Inhibition of Sodium-Hydrogen Exchanger (NHE3) : Squalamine selectively inhibits the NHE3 isoform, leading to reduced hydrogen ion efflux from endothelial cells. This results in altered intracellular pH, which affects cell proliferation and migration .

- Endothelial Cell Targeting : Squalamine is preferentially taken up by endothelial cells, where it binds to calmodulin. This binding redistributes calmodulin within these cells, downregulating signaling pathways that promote angiogenesis .

Antitumor Activity

The antitumor effects of squalamine have been demonstrated in several preclinical models:

- Xenograft Models : In studies involving tumor-bearing mice, squalamine has shown significant inhibition of tumor growth in models for lung, breast, ovarian, and prostate cancers . For instance, in glioma xenograft models, a daily administration of squalamine at 20 mg/kg resulted in a 36-43% reduction in tumor growth .

- Combination Therapy : Squalamine enhances the efficacy of various cytotoxic agents such as cyclophosphamide and cisplatin when used in combination therapies. Studies indicate that this combination leads to statistically significant improvements in treatment outcomes compared to using chemotherapy alone .

Phase I/II Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

- Phase I Study : A study aimed at determining the maximum tolerated dose (MTD) found that squalamine could be safely administered at doses up to 192 mg/m²/day as a continuous intravenous infusion over 120 hours. Dose-limiting toxicities included hepatotoxicity and fatigue .

- Ophthalmic Applications : A proof-of-concept trial investigated the use of topical this compound for treating macular edema secondary to retinal vein occlusion (RVO). Initial results suggest that squalamine may provide benefits beyond current anti-VEGF treatments .

Case Studies

- Choroidal Neovascularization : In a rat model study assessing choroidal neovascularization (CNV), systemic administration of squalamine resulted in a significant reduction in CNV thickness compared to controls (47 µm vs. 63 µm; P < 0.001). This suggests potential therapeutic applications for ocular diseases characterized by abnormal blood vessel growth .

Summary Table of Key Findings

| Study Type | Findings | Notes |

|---|---|---|

| Preclinical Models | Significant tumor growth inhibition across various cancer types | Enhanced effects with cytotoxic agents |

| Phase I Trial | MTD established at 192 mg/m²/day; hepatotoxicity observed | Safe for prolonged infusions |

| Ophthalmic Trial | Potential efficacy in treating RVO-induced macular edema | May complement anti-VEGF therapies |

| CNV Study | Reduced CNV thickness in treated rats | Supports further investigation |

Analyse Des Réactions Chimiques

Key Synthetic Routes from Cholic Acid Derivatives

Squalamine lactate is synthesized through multi-step processes starting from cholic acid derivatives. Major routes include:

Reductive Amination of 3-Ketocholesterol Sulfate

Reductive Amination

-

Purpose : Attaches the polyamine chain to the steroidal core.

-

Conditions : Use of NaBH₃CN or NaBH₄ in methanol or ethanol .

-

Example : Reaction of 3-ketocholesterol sulfate with Boc-spermidine forms a Schiff base, reduced to a secondary amine .

Sulfation

Protective Group Strategies

Process Development Challenges

Scalable synthesis requires addressing:

-

Hazardous Reagents : Replacement of explosive intermediates (e.g., [****]) with safer alternatives .

-

Chromatography : Minimizing column chromatography through crystallization or extraction .

-

Throughput : Reducing cryogenic conditions and multi-step sequences (up to 17 steps reported) .

Comparative Analysis of Synthetic Routes

Membrane Interaction Chemistry

Squalamine’s cationic polyamine chain interacts electrostatically with anionic phospholipids (e.g., phosphatidylserine) in bacterial membranes, inducing pore formation and ATP efflux . This non-enzymatic reaction underpins its antimicrobial activity but does not involve covalent bond formation .

Analytical and Stability Considerations

-

Purity Monitoring : HPLC methods for intermediates and final API .

-

Stability : Hydrolytic sensitivity at the sulfate ester necessitates controlled storage (pH 6–7, 2–8°C) .

This synthesis and reactivity profile highlights the compound’s complexity and the ongoing efforts to optimize its production for therapeutic applications .

Propriétés

IUPAC Name |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNXSNUXDHHTKQ-QVMSTPCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953945 | |

| Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320725-47-1 | |

| Record name | Squalamine lactate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320725471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQUALAMINE LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0CTI216I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.